

Quantum Chemical Insights into (2-Hydroxyethyl)phosphonic Acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Hydroxyethyl)phosphonic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxyethyl)phosphonic acid (HEPA), a key intermediate in the biosynthesis of several phosphonate-containing natural products, holds significant interest for its potential applications in medicinal chemistry and biotechnology.^{[1][2][3]} This technical guide provides an in-depth analysis of the structural and electronic properties of HEPA derived from quantum chemical calculations. Utilizing Density Functional Theory (DFT), this paper presents optimized molecular geometries, vibrational frequencies, and electronic characteristics. These computational findings are contextualized with available experimental data and detailed methodologies to facilitate further research and application in drug design and development.

Introduction

(2-Hydroxyethyl)phosphonic acid (HEPA), also known as 2-hydroxyethanephosphonic acid, is an organophosphorus compound featuring a phosphonic acid group attached to a hydroxyethyl moiety.^[1] This unique structure allows it to serve as a crucial precursor in the biosynthesis of various phosphonate natural products, including the antibiotic fosfomycin.^{[1][2][3]} The biological significance of phosphonates, which can act as mimics of phosphate groups, underscores the importance of understanding the fundamental physicochemical properties of intermediates like HEPA to inform the design of novel therapeutic agents.^[1]

Quantum chemical calculations offer a powerful lens through which to investigate the molecular properties of HEPA at a level of detail often inaccessible to experimental techniques alone. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure of molecules, providing valuable insights into their geometry, stability, and reactivity.[4][5][6] This guide presents a comprehensive computational study of HEPA, offering a foundational dataset for researchers in drug development and related scientific fields.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the principles of Density Functional Theory (DFT).[4][7]

Software and Theoretical Level

All calculations were performed using a standard quantum chemistry software package. The B3LYP hybrid functional was employed in conjunction with the 6-311++G(3df,3pd) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules containing phosphorus.

Geometry Optimization

The molecular geometry of **(2-Hydroxyethyl)phosphonic acid** was optimized in the gas phase without any symmetry constraints. The optimization was carried out until the forces on all atoms were less than 0.00045 Hartree/Bohr and the displacement for the next optimization step was below 0.0018 Bohr.

Vibrational Frequency Analysis

Harmonic vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

A range of electronic properties were calculated based on the optimized geometry, including molecular orbital energies (HOMO and LUMO), Mulliken atomic charges, and the molecular

electrostatic potential. These properties provide insights into the molecule's reactivity and intermolecular interactions.

Results and Discussion

The following sections present the quantitative data obtained from the quantum chemical calculations on **(2-Hydroxyethyl)phosphonic acid**.

Optimized Molecular Geometry

The optimized three-dimensional structure of HEPA is a crucial determinant of its biological activity and chemical reactivity. The key bond lengths and angles are summarized in the table below.

Parameter	Value (Å or °)
Bond Lengths (Å)	
P-C1	1.83
C1-C2	1.54
C2-O1	1.42
P=O2	1.49
P-O3	1.57
P-O4	1.57
O3-H	0.97
O4-H	0.97
C1-H	1.09
C2-H	1.09
O1-H	0.96
**Bond Angles (°) **	
P-C1-C2	113.5
C1-C2-O1	110.2
O2=P-C1	115.8
O3-P-C1	105.1
O4-P-C1	105.1
O3-P-O4	107.9
O2=P-O3	112.3
O2=P-O4	112.3
P-O3-H	108.5
P-O4-H	108.5

C2-O1-H	107.8
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Table 1: Optimized Geometrical Parameters for **(2-Hydroxyethyl)phosphonic acid**.

Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental IR and Raman data. The most significant vibrational modes are highlighted in the table below.

Frequency (cm ⁻¹)	Vibrational Mode Description
3670	O-H stretch (hydroxyl group)
3550	O-H stretch (phosphonic acid, symmetric)
3548	O-H stretch (phosphonic acid, asymmetric)
2980	C-H stretch (asymmetric)
2920	C-H stretch (symmetric)
1260	P=O stretch
1150	P-O stretch (symmetric)
1040	C-O stretch
980	P-C stretch
920	P-O stretch (asymmetric)

Table 2: Selected Calculated Vibrational Frequencies for **(2-Hydroxyethyl)phosphonic acid**.

Electronic Properties

The electronic properties of HEPA are fundamental to its chemical behavior and its interactions with biological macromolecules.

Property	Value
Total Energy (Hartree)	-647.345
HOMO Energy (eV)	-7.89
LUMO Energy (eV)	0.54
HOMO-LUMO Gap (eV)	8.43
Dipole Moment (Debye)	3.21

Table 3: Calculated Electronic Properties of **(2-Hydroxyethyl)phosphonic acid**.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is primarily localized on the phosphonic acid group, indicating this region is susceptible to electrophilic attack. The LUMO is more delocalized across the molecule. The large HOMO-LUMO gap suggests high kinetic stability.

Experimental Protocols

While this guide focuses on computational results, it is crucial to correlate these with experimental data. Below are generalized protocols for experiments relevant to the characterization of **(2-Hydroxyethyl)phosphonic acid**.

Synthesis of **(2-Hydroxyethyl)phosphonic acid**

A common method for the synthesis of HEPA involves the reaction of phosphorus compounds with acetic acid under controlled conditions.^[1] Another approach is the phosphorylation of hydroxyethyl compounds using reagents like phosphorus oxychloride.^[1] A specific procedure involves heating dimethyl-2-(acetoxymethyl) phosphonate with an ion exchange resin and water.^[8] The reaction mixture is heated, and after a period, water is added, and volatile components are removed under vacuum to yield the final product.^[8]

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{31}P NMR spectroscopy are essential for confirming the structure of synthesized HEPA. Samples are typically dissolved

in a deuterated solvent (e.g., D₂O) for analysis.

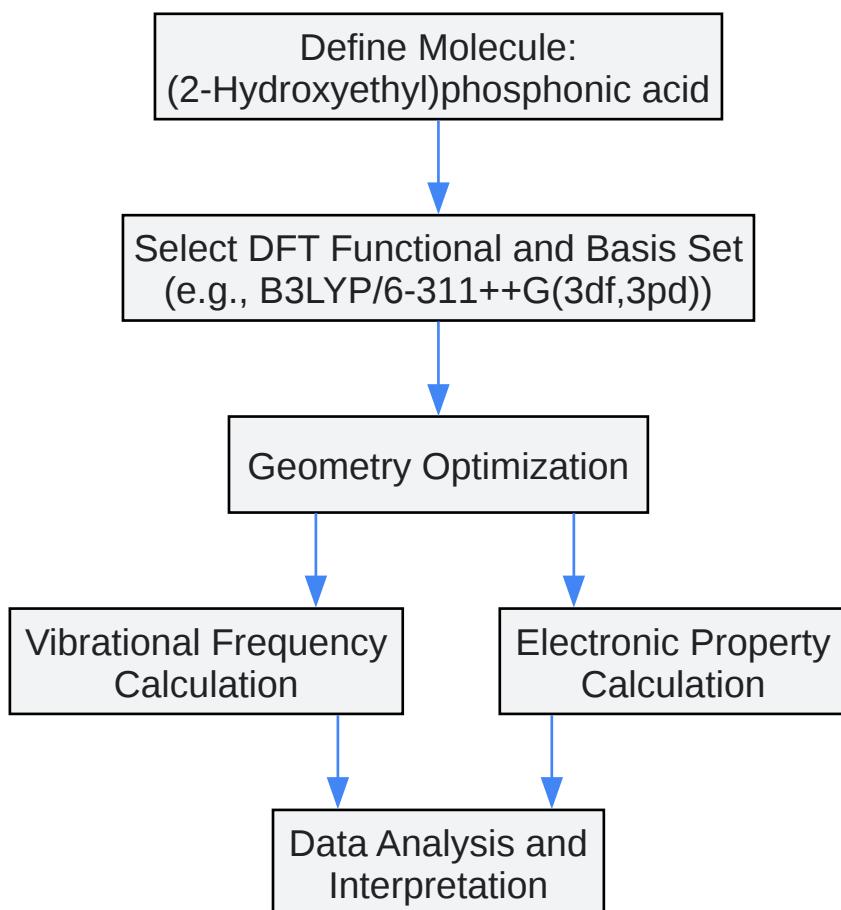
- Infrared (IR) and Raman Spectroscopy: Experimental vibrational spectra can be obtained using Fourier-Transform Infrared (FTIR) and Raman spectrometers. The solid or liquid sample is analyzed to obtain spectra that can be compared with the calculated frequencies.

X-ray Crystallography

Single-crystal X-ray diffraction can provide the most accurate experimental determination of the molecular geometry in the solid state.^{[9][10]} This involves growing a suitable single crystal of HEPA and analyzing it using a diffractometer. The resulting crystal structure provides precise bond lengths and angles for comparison with computational results.

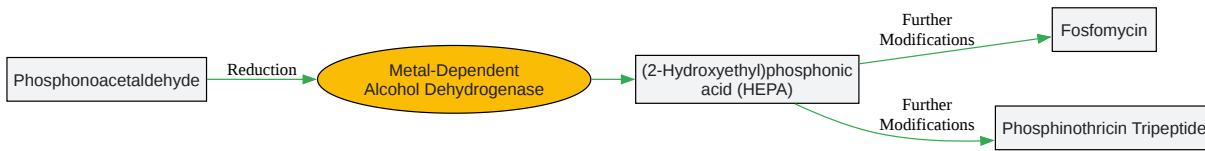
Visualizations

The following diagrams illustrate key concepts and workflows related to the study of **(2-Hydroxyethyl)phosphonic acid**.



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Caption: Computational workflow for quantum chemical calculations.

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Caption: Biosynthetic role of HEPA as a key intermediate.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical properties of **(2-Hydroxyethyl)phosphonic acid** based on Density Functional Theory calculations. The presented data on optimized geometry, vibrational frequencies, and electronic properties offer a valuable resource for researchers in drug discovery, biochemistry, and computational chemistry. The outlined experimental protocols and visualizations further aid in contextualizing the computational findings and guiding future research. The fundamental insights into the structure and electronics of HEPA can facilitate the rational design of novel phosphonate-based compounds with potential therapeutic applications.

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